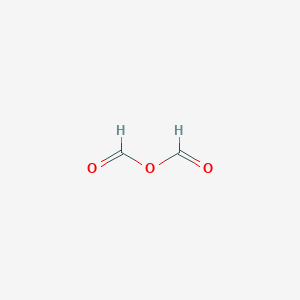
Formic anhydride
Cat. No. B048480
Key on ui cas rn:
1558-67-4
M. Wt: 74.04 g/mol
InChI Key: VGGRCVDNFAQIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07348340B2
Procedure details


Formic anhydride was prepared by placing 260 mg (5.66 mmoles) of formic acid into a dry 100 mL round-bottom flask equipped with a condenser, magnetic stirrer and a nitrogen inlet. The flask was cooled with an ice bath and then 470 mg (4.61 mmoles) of acetic anhydride was added. The stirring solution was then gently warmed to 50° C. with an oil bath for 2 hrs. After this time the reaction was cooled, and 25 mL of dry THF was added followed by the addition of 1.0 g (3.77 mmoles) of 2-(3-methoxyphenyl)-4,6-quinolinediamine as a solution in 10 mL of dry THF. The mixture was then heated to reflux for 2 hrs. At the end of this time the reaction was cooled and ether was added. The solids which formed were then collected by filtration and washed with ether. The solids were then dissolved in ethyl acetate and 5% NaOH solution, the layers separated and the organic layer dried over Na2SO4, filtered and concentrated to give 830 mg (75%) of the desired product. This product was used without further purification.


Name
2-(3-methoxyphenyl)-4,6-quinolinediamine
Quantity
1 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH:1](O)=[O:2].[C:4]([O:7][C:8](=[O:10])C)(=[O:6])C.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:19]2[CH:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][CH:23]=[C:24]([NH2:30])[CH:25]=3)[N:20]=2)[CH:16]=[CH:17][CH:18]=1.CCOCC>C1COCC1>[CH:4]([O:7][CH:8]=[O:10])=[O:6].[NH2:29][C:27]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]([NH:30][CH:1]=[O:2])[CH:25]=2)[N:20]=[C:19]([C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([O:12][CH3:11])[CH:14]=2)[CH:28]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
260 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
470 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
2-(3-methoxyphenyl)-4,6-quinolinediamine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(=C1)N)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser, magnetic stirrer and a nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled with an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time the reaction was cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hrs
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
At the end of this time the reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids which formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were then collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solids were then dissolved in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
5% NaOH solution, the layers separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)OC=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=NC2=CC=C(C=C12)NC=O)C1=CC(=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 830 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
